molecular formula C8H15Br B2901214 (3-Bromopropyl)cyclopentane CAS No. 34094-20-7

(3-Bromopropyl)cyclopentane

Cat. No.: B2901214
CAS No.: 34094-20-7
M. Wt: 191.112
InChI Key: SPKXUEDYUGDPMH-UHFFFAOYSA-N
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Description

(3-Bromopropyl)cyclopentane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.112. The purity is usually 95%.
BenchChem offers high-quality (3-Bromopropyl)cyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopropyl)cyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKXUEDYUGDPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34094-20-7
Record name (3-bromopropyl)cyclopentane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Bromopropyl)cyclopentane CAS number 34094-20-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3-Bromopropyl)cyclopentane in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

(3-Bromopropyl)cyclopentane (CAS 34094-20-7) serves as a critical aliphatic building block in the synthesis of pharmaceutical intermediates.[1][2][3] Structurally, it consists of a cyclopentyl ring tethered to a primary alkyl bromide via a propyl spacer.[4] This specific architecture offers a strategic advantage in drug design: it introduces a lipophilic, metabolically stable cyclic motif while maintaining a reactive primary electrophilic center for facile functionalization.

Unlike linear alkyl chains, the cyclopentyl group provides steric bulk that can enhance receptor binding selectivity without the rotational entropy penalties associated with flexible linear octyl or heptyl chains. It is frequently employed to append hydrophobic domains to polar pharmacophores (e.g., piperazines, amines) to modulate LogP and blood-brain barrier (BBB) permeability.

Physicochemical Profile[5][6][7][8][9][10][11][12]
PropertyDataNote
CAS Number 34094-20-7
IUPAC Name 1-(3-Bromopropyl)cyclopentane
Molecular Formula C₈H₁₅Br
Molecular Weight 191.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~200–205 °C (760 mmHg)Predicted based on C8-bromide homologs
Density ~1.11 g/cm³Predicted (vs. 1-bromooctane)
Solubility Immiscible in water; soluble in DCM, THF, DMF
Reactivity Class Primary Alkyl Halide (Electrophile)Excellent Sₙ2 substrate

Part 2: Synthetic Utility & Mechanism

The core utility of (3-Bromopropyl)cyclopentane lies in its ability to act as a "clean" electrophile. Because the bromine atom is located on a primary carbon separated from the ring by three methylene units, it exhibits minimal steric hindrance compared to directly substituted cyclic halides (e.g., bromocyclopentane) or alpha-branched analogs.

Mechanistic Advantage: The Sₙ2 Pathway

In nucleophilic substitution reactions, this reagent follows a classic Sₙ2 mechanism.[5][6] The reaction trajectory is unencumbered by the distal cyclopentyl ring, allowing nucleophiles (amines, thiols, alkoxides) to attack the antibonding σ* orbital of the C-Br bond efficiently.

Key Reactivity Features:

  • High Sₙ2 Rate: Reacts significantly faster than secondary halides (e.g., 1-bromo-2-methylcyclopentane).

  • Suppressed Elimination: The primary nature of the leaving group minimizes E2 elimination byproducts, a common issue with secondary cyclic halides.

  • Grignard Formation: Readily forms the corresponding Grignard reagent (Cyclopentyl(CH₂)₃MgBr) in THF, enabling carbon-carbon bond formation via addition to carbonyls.

Visualizing the Mechanism

SN2_Mechanism Nucleophile Nucleophile (Sec. Amine/Thiol) TS Transition State [Nu---C---Br]‡ Nucleophile->TS Backside Attack Substrate (3-Bromopropyl) cyclopentane Substrate->TS Product Alkylated Product TS->Product Inversion LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Dissociation

Figure 1: Logical flow of the Sₙ2 alkylation pathway.[5][7][8][9] The unhindered primary carbon facilitates rapid backside attack by the nucleophile.

Part 3: Experimental Protocols

Protocol A: Synthesis of (3-Bromopropyl)cyclopentane

For researchers needing to synthesize the reagent de novo from the alcohol precursor.

Reagents:

  • 3-Cyclopentyl-1-propanol (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-cyclopentyl-1-propanol (e.g., 10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add PBr₃ (4.0 mmol) dropwise over 15 minutes. The stoichiometry (0.33 eq theoretical) is slightly exceeded to drive conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol spot.

  • Workup: Quench carefully with ice-water. Separate the organic layer and wash sequentially with saturated NaHCO₃ (to remove HBr/phosphorous acids) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The crude bromide is typically pure enough for subsequent steps; however, vacuum distillation can be performed for high-purity applications.

Protocol B: Application – N-Alkylation of Piperazine

A standard workflow for generating GPCR ligand intermediates.

Objective: Synthesis of 1-(3-Cyclopentylpropyl)piperazine.

Reagents:

  • (3-Bromopropyl)cyclopentane (1.0 eq)[3]

  • Piperazine (3.0 eq) [Excess used to prevent bis-alkylation]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolution: Dissolve piperazine (30 mmol) and K₂CO₃ (20 mmol) in acetonitrile (50 mL). Heat to reflux to ensure solubility.

  • Alkylation: Add (3-Bromopropyl)cyclopentane (10 mmol) dropwise to the refluxing mixture.

  • Incubation: Reflux for 12–16 hours. The excess piperazine acts as both nucleophile and proton scavenger.

  • Isolation: Cool to RT and filter off inorganic salts. Concentrate the filtrate.

  • Purification: Redissolve residue in DCM and wash with water (to remove excess piperazine). The organic layer contains the mono-alkylated product. Purify via column chromatography (DCM/MeOH/NH₃) if necessary.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

  • H227: Combustible liquid.[8]

  • H315/H319: Causes skin and serious eye irritation.[8][10]

  • H335: May cause respiratory irritation.[8][10]

Handling Best Practices:

  • Storage: Store in a cool, dry place (2–8°C recommended) away from light. Alkyl bromides can degrade over time, releasing HBr which turns the liquid brown. If discoloration occurs, wash with NaHCO₃ before use.

  • PPE: Nitrile gloves and safety glasses are mandatory. Use in a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane. Retrieved from [Link]

  • AskFilo (2025). Comparative Nucleophilicity and Substrate Reactivity in SN2 Reactions. Retrieved from [Link]

Sources

Technical Whitepaper: Optimized Synthesis of (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

From Substrate: Cyclopentanepropanol (CAS: 767-00-0)

Executive Summary

This technical guide details the conversion of cyclopentanepropanol to (3-bromopropyl)cyclopentane , a critical alkylating agent used in the synthesis of cyclopentyl-functionalized pharmaceuticals and Grignard reagents.

While multiple halogenation pathways exist, this guide prioritizes the Phosphorus Tribromide (


)  method for its superior atom economy and reduced risk of rearrangement compared to hydrohalic acid refluxes. An alternative Appel Reaction  protocol is provided for substrates sensitive to acidic byproducts.

Mechanistic Analysis & Strategic Choice

The Substrate Challenge

Cyclopentanepropanol contains a primary hydroxyl group on a propyl chain attached to a five-membered ring.

  • Steric Environment: The propyl spacer (

    
    ) minimizes steric hindrance from the ring, making the terminal carbon highly accessible for 
    
    
    
    attack.
  • Stability: Unlike cyclopropane derivatives, the cyclopentane ring is relatively stable; however, harsh acidic conditions (conc. HBr/

    
     reflux) can still induce thermodynamic isomerization or dehydration to alkenes.
    
The Solution: Activation via Phosphite Esters

Direct displacement of the hydroxyl group (


) by bromide (

) is energetically unfavorable due to the poor leaving group ability of the hydroxide ion. We employ

to convert the alcohol into a good leaving group (dibromophosphite) in situ.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation and substitution logic.

PBr3_Mechanism Substrate Cyclopentanepropanol (R-CH2-OH) Intermediate Intermediate (R-CH2-O-PBr2) Substrate->Intermediate Step 1: Oxygen attacks P (Displaces Br-) PBr3 PBr3 PBr3->Intermediate Product (3-Bromopropyl)cyclopentane (R-CH2-Br) Intermediate->Product Step 2: SN2 Backside Attack HOPBr2 HOPBr2 (Byproduct) Intermediate->HOPBr2 Leaving Group Bromide Br- (Nucleophile) Bromide->Product Attacks Carbon

Figure 1: Stepwise mechanistic flow of alcohol activation and substitution via Phosphorus Tribromide.

Experimental Protocol A: The Method (Recommended)

Scale: 50 mmol | Estimated Yield: 85-92% | Purity: >98% (GC)

Reagents & Materials[1][2][3][4][5][6]
  • Cyclopentanepropanol: 6.41 g (50 mmol)

  • Phosphorus Tribromide (

    
    ):  5.41 g (20 mmol, 0.4 eq). Note: Stoichiometry is 1:3 alcohol:PBr3, but a slight excess of PBr3 ensures completion.
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Sodium Bicarbonate (

    
    ):  Sat. aqueous solution.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with Cyclopentanepropanol (6.41 g) and anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute

    
     (5.41 g) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.
    
    • Critical Control Point: Maintain internal temperature <5°C. The reaction is exothermic. Rapid addition can lead to HBr gas evolution and loss of reagent.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3-4 hours.

  • Validation (In-Process Control): Spot a TLC plate (Hexane:EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the non-polar product (
    
    
    
    ).
  • Quench: Re-cool to 0°C. Slowly add water (20 mL) followed by saturated

    
     until pH is neutral (pH 7).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: Vacuum distillation is recommended for high purity.

    • Boiling Point: Expect

      
       95-100°C at 15 mmHg (estimate based on homologs).
      

Experimental Protocol B: The Appel Reaction (Mild/Neutral)

Use Case: If the lab lacks proper ventilation for HBr fumes or requires strictly neutral conditions.

Reagents
  • Cyclopentanepropanol: 1.0 eq

  • Triphenylphosphine (

    
    ):  1.2 eq
    
  • Carbon Tetrabromide (

    
    ):  1.2 eq
    
  • DCM: Solvent

Methodology
  • Dissolve

    
     and Cyclopentanepropanol in DCM at 0°C.
    
  • Add

    
     in small portions. The solution will turn yellow/orange.
    
  • Stir at room temperature for 2 hours.

  • Workup: Add pentane or hexane to the reaction mixture. This precipitates the Triphenylphosphine Oxide (TPPO) byproduct.[1]

  • Filter off the solid TPPO. Concentrate the filtrate.

  • Purify via silica gel flash chromatography (100% Hexanes) to remove residual bromoform and TPPO.

Workup & Purification Logic

The following workflow ensures the removal of phosphorus byproducts, which are the primary contaminants in these syntheses.

Workup_Logic Reaction_Mix Crude Reaction Mixture (R-Br, H3PO3, HBr, Solvent) Quench Quench: Water/NaHCO3 (Neutralize HBr, Hydrolyze P-esters) Reaction_Mix->Quench Phase_Sep Phase Separation Quench->Phase_Sep Org_Layer Organic Layer (R-Br, Solvent) Phase_Sep->Org_Layer Aq_Layer Aqueous Layer (Phosphorous Acid, Salts) Phase_Sep->Aq_Layer Drying Dry (MgSO4) & Filter Org_Layer->Drying Conc Concentrate (Rotovap) Drying->Conc Distill Vacuum Distillation (Final Purification) Conc->Distill

Figure 2: Purification workflow for the isolation of alkyl bromides from phosphorus-based halogenation.

Comparative Data Analysis

FeatureMethod A:

Method B: Appel (

)
Method C: HBr Reflux
Atom Economy HighLow (Generates TPPO waste)High
Reaction pH Acidic (during reaction)NeutralHighly Acidic
Purification Distillation (Easy)Chromatography (Harder to remove TPPO)Phase Sep + Distillation
Side Reactions MinimalNonePotential Alkene formation
Cost ModerateHighLow
Recommended? YES (Primary Choice) Only for sensitive substratesOnly for bulk/industrial

Safety & Handling (E-E-A-T)

Trustworthiness & Safety: This protocol involves hazardous reagents.

  • Alkyl Bromides: (3-Bromopropyl)cyclopentane is an alkylating agent. It is a skin and eye irritant and potentially harmful if inhaled. Double-gloving (Nitrile) is recommended.

  • Phosphorus Tribromide: Reacts violently with water to produce HBr gas (corrosive/toxic). All glassware must be dry. Quenching must be done slowly at 0°C.

  • Waste Disposal: Aqueous layers contain phosphorous acid (

    
    ) and should be treated as acidic waste.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Alkyl Bromides from Alcohols).

  • PubChem. (n.d.). (3-Bromopropyl)cyclopentane (Compound).[2] National Library of Medicine. Retrieved February 4, 2026. [Link]

  • Appel, R. (1975).[3] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[3] Angewandte Chemie International Edition, 14(12), 801-811.[3] [Link]

Sources

Technical Guide: Safety, Handling, and Application of (3-Bromopropyl)cyclopentane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Alkylating Agent in Drug Discovery

(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a specialized alkylating agent frequently employed in medicinal chemistry to introduce the cyclopentylpropyl motif. This structural unit is a critical bioisostere used to modulate lipophilicity (LogP ~3.9), improve metabolic stability against P450 oxidation, and enhance binding affinity through hydrophobic interactions [1].

However, the very chemical reactivity that makes it valuable—its ability to transfer the cyclopentylpropyl carbocation to nucleophiles—renders it a significant biological hazard. As a primary alkyl bromide, it acts as a direct-acting alkylating agent, capable of covalently modifying biological macromolecules (DNA, proteins) via nucleophilic substitution (


).

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-proven, operational framework for the safe handling, storage, and disposal of this reagent in a drug discovery environment.

Physicochemical Profile & Hazard Identification

Understanding the physical properties is the first line of defense. The high lipophilicity of this molecule implies rapid dermal absorption and potential for bioaccumulation.

Table 1: Physicochemical & Hazard Profile[1]
PropertyValue / DescriptionOperational Implication
CAS Number 34094-20-7Unique identifier for inventory/waste tracking.
Molecular Formula

MW: 191.11 g/mol .[1] Heavy vapor (sinks in air).
Physical State Colorless to pale yellow liquidVisually indistinguishable from common solvents.
Boiling Point ~145°C (at 124 Torr) [2]Low vapor pressure at RT, but volatile if heated.
Density 1.223 g/mLDenser than water; sinks in aqueous spills.
LogP 3.5 – 3.9 [3]High Lipophilicity. Rapidly crosses skin barriers.
Flash Point >60°C (Combustible)Class IIIA Combustible Liquid.
Key Hazards (GHS) H315: Skin IrritationH319: Eye IrritationH335: Respiratory IrritationH302/H312/H332: Harmful if swallowed/contact/inhaled.[1][2]Lachrymator potential. Treat as a potential mutagen due to alkylating capability.

Strategic Risk Assessment & Control

The Hierarchy of Controls

For (3-Bromopropyl)cyclopentane, reliance on PPE alone is insufficient due to its skin-penetrating nature.[3]

  • Elimination/Substitution: Rarely possible in synthesis if the specific motif is required.

  • Engineering Controls (Mandatory):

    • Fume Hood: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.

    • Schlenk Lines: For large-scale (>10g) usage, use closed-system transfers (cannula or syringe) to prevent vapor release.

  • Administrative Controls:

    • Designate a "Cytotoxic/Alkylator" handling zone.

    • Prohibit open-vessel heating.[2][3]

Personal Protective Equipment (PPE) Selection

Standard latex gloves provide zero protection against halogenated alkyls.

  • Hand Protection:

    • Primary:Silver Shield / 4H (EVOH/PE laminate) gloves. These are chemically resistant to alkyl halides.

    • Secondary (Splash Guard): Double-gloved Nitrile (minimum 5 mil thickness) over the laminate gloves for dexterity, or alone only for incidental splash (change immediately upon contact).

  • Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mL.

  • Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.

Operational Protocols: The "How-To"

Receiving and Storage

Upon receipt, the bottle should be inspected for leakage (check for staining on the label, which indicates solvent permeation).

  • Storage: Store in a dedicated flammables cabinet.

  • Segregation: Keep away from strong oxidizers and strong bases (secondary amines, alkoxides) to prevent uncontrolled exothermic alkylation.

  • Environment: Cool, dry place.[3] Heat can accelerate decomposition to HBr (corrosive gas).

Active Handling Protocol: N-Alkylation Workflow

The following diagram illustrates the safe workflow for a typical


 reaction (e.g., reacting with an amine) using (3-Bromopropyl)cyclopentane.

G cluster_safety Critical Safety Check Start Start: Reagent Retrieval PPE_Check PPE Check: Laminate Gloves + Goggles Start->PPE_Check Weighing Weighing: Tare septa-sealed flask. Inject reagent via syringe. PPE_Check->Weighing Inside Fume Hood Reaction Reaction Setup: Add Nucleophile + Base (K2CO3) Solvent (DMF/ACN) Weighing->Reaction Heating Heating (if req): Reflux Condenser + N2 Balloon Reaction->Heating Quench Quenching: Cool to RT -> Add dilute NH4OH (Destroys excess bromide) Heating->Quench Completion Workup Workup: Extraction (EtOAc/Water) Quench->Workup Waste Waste Disposal: Halogenated Waste Stream Workup->Waste

Figure 1: Safe handling workflow for N-alkylation reactions involving (3-Bromopropyl)cyclopentane.

Quenching and Waste Disposal

Never dispose of unreacted alkyl bromides down the drain. They are toxic to aquatic life (H412) and persistent.[1][2]

  • Reaction Quench: If excess bromide remains, add a solution of 10% Ammonium Hydroxide or Ethanolamine and stir for 1 hour. This converts the toxic alkyl bromide into a benign primary/secondary amine salt [4].

  • Disposal: Collect all organic phases in the Halogenated Organic Waste container. Label clearly with "Contains Alkyl Bromide."

Emergency Response

Spill Management (Decision Logic)

Lipophilic bromides are difficult to clean because they smear and penetrate porous surfaces.

Spill Start Spill Detected Size Volume > 50 mL? Start->Size Ventilation In Fume Hood? Size->Ventilation No Evacuate EVACUATE LAB Call HazMat Size->Evacuate Yes Ventilation->Evacuate No (Open Bench) Clean Absorb with Vermiculite or Activated Carbon Ventilation->Clean Yes Decon Scrub surface with Ethanolic KOH Clean->Decon

Figure 2: Decision matrix for spill response. Note that open bench spills require evacuation due to respiratory hazards.

Exposure First Aid
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[3] Crucial: Do not use alcohol or organic solvents to wash skin; this enhances absorption of the lipophilic bromide.

  • Eye Contact: Rinse for 15 minutes. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Scientific Rationale & Mechanism

The toxicity of (3-Bromopropyl)cyclopentane is driven by its electrophilic C-Br bond. In biological systems, the bromine acts as a good leaving group. Nucleophilic residues on proteins (cysteine thiols, lysine amines) or DNA (guanine bases) attack the


-carbon, leading to alkylation.


This covalent modification can inhibit enzyme function or cause DNA adducts, necessitating the strict "No-Touch" protocols outlined above.

References

  • PubChem. (2025).[1] (3-Bromopropyl)cyclopentane Compound Summary. National Library of Medicine. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Molecular weight and formula of (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application in Drug Discovery

Abstract

(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a critical alkylating agent and building block in medicinal chemistry. Characterized by its lipophilic cyclopentyl tail and a reactive primary alkyl bromide, it serves as a strategic motif for modulating the physicochemical properties (LogP, steric bulk) of drug candidates. This technical guide provides a definitive breakdown of its molecular weight, isotopic signature, synthesis protocols, and quality validation standards.

Part 1: Chemical Identity & Fundamental Constants

The precise characterization of (3-Bromopropyl)cyclopentane relies on understanding its isotopic distribution, which significantly impacts mass spectrometry analysis.

Table 1: Physicochemical Data Profile
PropertyValue / Description
IUPAC Name 1-(3-Bromopropyl)cyclopentane
CAS Number 34094-20-7
Molecular Formula C₈H₁₅Br
Molecular Weight (Average) 191.11 g/mol
Monoisotopic Mass (⁷⁹Br) 190.0357 amu
Monoisotopic Mass (⁸¹Br) 192.0337 amu
Physical State Colorless to pale yellow liquid
Boiling Point ~205°C (Predicted)
Density ~1.23 g/mL
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water
Isotopic Signature (The "Self-Validating" Mass Spec)

Unlike standard organic molecules where the M+ peak is dominant, (3-Bromopropyl)cyclopentane exhibits a distinct 1:1 doublet in its mass spectrum due to the natural abundance of Bromine isotopes (⁷⁹Br: 50.69% and ⁸¹Br: 49.31%).

  • Validation Check: If your Mass Spec data does not show two peaks of nearly equal intensity separated by 2 mass units (at m/z 190 and 192), the sample is not pure (3-Bromopropyl)cyclopentane.

IsotopePattern cluster_0 Mass Spectrometry Validation Logic Root Molecular Ion (M+) Br79 ⁷⁹Br Isotopologue Mass: 190.04 Abundance: ~50.7% Root->Br79  50% Probability Br81 ⁸¹Br Isotopologue Mass: 192.03 Abundance: ~49.3% Root->Br81  50% Probability

Fig 1. Isotopic splitting logic for Bromine-containing compounds. The 1:1 ratio is the primary fingerprint for identity verification.

Part 2: Synthesis & Production Protocol

While commercial sources exist, in-house preparation via the Appel Reaction or Phosphorus Tribromide (


)  substitution ensures high purity and avoids stabilizer contamination. The following protocol describes the 

route, favored for its atom economy and ease of purification.
Reaction Scheme

Precursor: 3-Cyclopentyl-1-propanol Reagent: Phosphorus Tribromide (


)
Solvent:  Dichloromethane (DCM) or Diethyl Ether

SynthesisWorkflow Start 3-Cyclopentyl-1-propanol Reagent PBr3 (0.35 eq) 0°C -> RT Start->Reagent Intermediate Phosphite Ester Intermediate Reagent->Intermediate SN2 Attack Product (3-Bromopropyl)cyclopentane Intermediate->Product Byproduct H3PO3 (Water Soluble) Intermediate->Byproduct

Fig 2.[1] Synthesis pathway via PBr3 mediated substitution. This SN2 mechanism ensures inversion of configuration (not relevant for this achiral primary alcohol) and high yield.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 3-cyclopentyl-1-propanol (10.0 g, 78 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (7.0 g, 26 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) using

    
     stain.
    
  • Quench: Cool back to 0°C and slowly add saturated

    
     solution to quench excess acid.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via short-path distillation or silica gel chromatography (100% Hexanes) to yield the clear liquid product.
    

Part 3: Analytical Characterization (The "Trust" Pillar)

To certify the material for use in sensitive biological assays, it must pass the following analytical gates.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the specific chemical shift of the methylene group adjacent to the bromine.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.40 (t, 
      
      
      
      Hz, 2H, -CH₂-Br )
    • 
       1.85–1.95 (m, 2H, -CH₂-CH₂-Br)
      
    • 
       1.75 (m, 1H, Cyclopentyl-CH)
      
    • 
       1.50–1.65 (m, Cyclopentyl ring protons)
      
    • 
       1.30–1.45 (m, Cyclopentyl ring protons)
      
Reactivity & Applications

(3-Bromopropyl)cyclopentane is primarily used to introduce the cyclopentylpropyl moiety. This group is a "lipophilic anchor" often used in GPCR ligands (e.g., Neurokinin-1 antagonists) to improve membrane permeability and receptor binding affinity via hydrophobic interactions.

Key Transformations:

  • Grignard Formation: Reacts with Mg turnings in THF to form Cyclopentylpropylmagnesium bromide, a versatile nucleophile.

  • Finkelstein Reaction: Conversion to the iodide (using NaI/Acetone) to increase reactivity for difficult alkylations.

  • Amine Alkylation: Reaction with secondary amines to form tertiary amine drug scaffolds.

Part 4: Safety & Handling

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store at 2–8°C under inert gas. Light sensitive (degrades to release

    
    , turning yellow/brown).
    
  • Disposal: Must be disposed of as halogenated organic waste.

References

  • Sigma-Aldrich. (3-Bromopropyl)cyclopentane Product Specification & CAS 34094-20-7.[2] Merck KGaA. Link

  • PubChem. (3-Bromopropyl)cyclopentane Compound Summary (CID 15752626). National Center for Biotechnology Information. Link

  • ChemicalBook. CAS 34094-20-7 Properties and Safety. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Physical properties of (3-Bromopropyl)cyclopentane (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (3-Bromopropyl)cyclopentane

Introduction

(3-Bromopropyl)cyclopentane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a non-polar cyclopentyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in various chemical reactions. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying chemical principles that govern them.

Physicochemical Properties of (3-Bromopropyl)cyclopentane

The physical characteristics of (3-Bromopropyl)cyclopentane are dictated by its molecular structure, which consists of a five-membered cycloalkane ring attached to a three-carbon chain terminating in a bromine atom.

Summary of Physical Properties
PropertyValueConditions
Boiling Point 145 °Cat 124 Torr[1]
Density 1.223 g/cm³Not specified, likely at standard temperature
Molecular Formula C₈H₁₅Br[2]
Molecular Weight 191.11 g/mol [2]

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of (3-Bromopropyl)cyclopentane is crucial for its characterization and for designing experimental protocols involving this compound. The following sections detail the standard laboratory procedures for these measurements.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For compounds that may decompose at their atmospheric boiling point or have very high boiling points, vacuum distillation is employed to determine the boiling point at a reduced pressure.

  • Apparatus Setup : Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation : Place a sample of (3-Bromopropyl)cyclopentane into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

  • Pressure Regulation : Connect the apparatus to a vacuum pump and a manometer to monitor the pressure. Carefully reduce the pressure to the desired level (e.g., 124 Torr).

  • Heating : Gently heat the round-bottom flask using a heating mantle.

  • Temperature Measurement : Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.[4]

  • Data Collection : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the recorded pressure.

  • Vacuum Distillation : (3-Bromopropyl)cyclopentane has a relatively high boiling point. Performing the distillation under reduced pressure lowers the boiling point, preventing potential decomposition of the compound at higher temperatures.

  • Boiling Chips : These are added to prevent "bumping," which is the sudden, violent boiling of a liquid. The porous material of the boiling chips provides nucleation sites for bubbles to form smoothly.

  • Thermometer Placement : Correct placement is critical for an accurate boiling point measurement. It ensures that the temperature of the vapor phase that is distilling is being measured, which is the true boiling point at that pressure.[4]

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_result Result A Assemble simple distillation apparatus B Add (3-Bromopropyl)cyclopentane and boiling chips to flask A->B C Connect to vacuum and reduce pressure B->C D Gently heat the flask C->D E Monitor temperature of vapor D->E F Collect distillate at a constant temperature E->F G Record boiling point and pressure F->G

Caption: Workflow for determining the boiling point of (3-Bromopropyl)cyclopentane via vacuum distillation.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[5][6] For a liquid, it can be readily determined by measuring the mass of a known volume.

  • Mass of Empty Container : Using an analytical balance, accurately measure the mass of a clean, dry graduated cylinder or pycnometer.[7]

  • Volume Measurement : Carefully add a known volume of (3-Bromopropyl)cyclopentane to the graduated cylinder. For higher accuracy, a pycnometer, which is a flask with a specific volume, is recommended.

  • Mass of Container and Liquid : Measure the combined mass of the container and the liquid sample.[5]

  • Calculation : Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8]

  • Temperature Control : Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

  • Analytical Balance : An analytical balance is used to obtain a precise and accurate mass measurement, which is crucial for a reliable density determination.

  • Graduated Cylinder/Pycnometer : A graduated cylinder provides a direct reading of the volume, while a pycnometer offers a more precise volume measurement, leading to a more accurate density value.

  • Temperature Consideration : The volume of a liquid, and therefore its density, changes with temperature. Recording the temperature at which the measurement is made is essential for reproducibility and comparison with literature values.

G cluster_measurement Measurement Steps cluster_calculation Calculation cluster_result Result A Weigh a clean, dry graduated cylinder (m1) B Add a known volume (V) of (3-Bromopropyl)cyclopentane A->B C Weigh the cylinder with the liquid (m2) B->C D Calculate mass of liquid (m = m2 - m1) C->D E Calculate density (ρ = m / V) D->E F Record density and temperature E->F

Caption: Workflow for determining the density of (3-Bromopropyl)cyclopentane.

Factors Influencing the Physical Properties of (3-Bromopropyl)cyclopentane

The observed boiling point and density of (3-Bromopropyl)cyclopentane are a direct consequence of its molecular structure and the resulting intermolecular forces.

Boiling Point

The boiling point of an alkyl halide is influenced by several factors:

  • Molecular Weight : (3-Bromopropyl)cyclopentane has a relatively high molecular weight (191.11 g/mol ) due to the presence of the bromine atom. Generally, as the molecular weight increases, the strength of the van der Waals dispersion forces also increases, leading to a higher boiling point.[9][10]

  • Intermolecular Forces : The primary intermolecular forces in (3-Bromopropyl)cyclopentane are van der Waals dispersion forces.[9] The long propyl chain and the cyclopentyl ring provide a significant surface area for these interactions. The polar C-Br bond also introduces dipole-dipole interactions, which further contribute to the overall intermolecular attraction, although dispersion forces are dominant in this case.

  • Molecular Shape : The cyclopentyl ring is relatively compact. Compared to a straight-chain alkane of similar molecular weight, the cyclic structure might lead to a slightly higher boiling point due to its rigid structure and the potential for more efficient packing, which enhances intermolecular forces.

Density

The density of (3-Bromopropyl)cyclopentane is primarily influenced by:

  • Atomic Mass : The presence of a heavy bromine atom in the molecule significantly increases its mass without a proportional increase in volume compared to its non-halogenated counterpart. This results in a density greater than that of water (1.0 g/cm³).

  • Molecular Packing : The way the molecules pack together in the liquid state also affects the density. The shape of (3-Bromopropyl)cyclopentane allows for relatively efficient packing, contributing to its observed density.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of (3-Bromopropyl)cyclopentane, namely its boiling point and density. The experimental protocols for their determination have been detailed, emphasizing the rationale behind the procedural steps to ensure accuracy and reliability. Furthermore, the influence of the compound's molecular structure on these properties has been elucidated, grounding the empirical data in the fundamental principles of chemical bonding and intermolecular forces. This information is critical for researchers and scientists working with this versatile chemical intermediate, enabling its effective use in synthesis and other applications.

References

  • Physical Properties of Alkyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • (3-Bromopropyl)cyclopentane. (n.d.). PubChem. Retrieved from [Link]

  • 2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved from [Link]

  • BOILING POINTS OF ALKYL HALIDE INTRODUCTION. (2022, November 19). YouTube. Retrieved from [Link]

  • Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University. Retrieved from [Link]

  • Alkyl Halide Preparation and Reactivity. (n.d.). Scribd. Retrieved from [Link]

  • Lesson 3.3: Density of Water. (2024, July 24). American Chemical Society. Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

Sources

Potential research areas involving (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of (3-Bromopropyl)cyclopentane in Drug Discovery and Supramolecular Chemistry Subtitle: A Technical Guide to Lipophilic Ligand Design and Synthetic Applications

Executive Summary

(3-Bromopropyl)cyclopentane (CAS: 34094-20-7) is a specialized alkylating agent characterized by a terminal bromide electrophile connected to a cyclopentane ring via a propyl linker. In the landscape of modern drug discovery, this molecule serves as a critical building block for introducing the cyclopentylpropyl motif—a pharmacophore often utilized to modulate lipophilicity (


), optimize metabolic stability by blocking oxidation sites, and probe deep hydrophobic pockets in receptors such as GPCRs and kinases.[1]

This guide moves beyond basic catalog data to explore the applied research areas where this molecule acts as a linchpin, specifically in the development of MGAT2 inhibitors, G-quadruplex stabilizers, and supramolecular assemblies.[1]

Chemical Profile & Reactivity

The utility of (3-Bromopropyl)cyclopentane stems from the distinct reactivity of its primary alkyl bromide and the steric bulk of the distal cyclopentyl ring.

Reactivity Matrix
Reaction TypeMechanismApplication Context
N-Alkylation

Substitution
Synthesis of secondary/tertiary amines (e.g., kinase inhibitors).[1]
O-Alkylation Williamson EtherCreating ether-linked scaffolds (e.g., phenoxypropanolamines).[1]
Grignard Formation Radical/SurfaceGeneration of Cyclopentylpropylmagnesium bromide for C-C bond formation.
Finkelstein Halogen ExchangeConversion to iodide for enhanced reactivity in difficult couplings.
Strategic Advantage in Medicinal Chemistry

The 3-cyclopentylpropyl group is often employed as a bioisostere for n-octyl or phenylethyl groups. It offers a balance of:

  • Steric Bulk: The cyclopentane ring provides volume without the planarity of a phenyl ring, often reducing non-specific binding.

  • Flexibility: The propyl linker allows the terminal ring to adopt optimal conformations within a binding pocket.

  • Metabolic Stability: Unlike linear alkyl chains which are prone to rapid

    
    -oxidation, the terminal cycloalkyl ring sterically hinders metabolic enzymes.[1]
    

Core Research Areas

Metabolic Disease: MGAT2 Inhibitors

Research into Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors for treating obesity has highlighted the importance of lipophilic tails. The 3-cyclopentylpropyl moiety has been identified as a key structural element in potent inhibitors, such as 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide .[1][2]

  • Mechanism: The cyclopentylpropyl group occupies a specific hydrophobic tunnel in the MGAT2 enzyme, anchoring the inhibitor and excluding water from the active site.

  • Synthetic Pathway: The motif is typically introduced via Palladium-catalyzed cross-coupling or direct alkylation of an aniline precursor using (3-Bromopropyl)cyclopentane.

Oncology: G-Quadruplex Stabilizers

In cancer therapeutics, stabilizing G-quadruplex DNA structures (e.g., in c-MYC or c-KIT promoters) prevents the transcription of oncogenes.[1]

  • Application: Indolylmethyleneindanone scaffolds derivatized with (3-Bromopropyl)cyclopentane have shown specific stabilization of these quadruplexes.

  • Rationale: The cationic side chains (formed by amination of the bromide) interact with the phosphate backbone, while the hydrophobic cyclopentyl tail assists in positioning the aromatic core for

    
    -stacking.
    
Supramolecular Chemistry: Pseudorotaxanes

The molecule is used to synthesize 3-cyclopentylpropan-1-ammonium salts. These amphiphilic guests are ideal for "snuggling" into the cavities of cucurbit[n]urils (e.g., Q[6] or Q[7]).

  • Research Utility: Studying the binding thermodynamics of these complexes helps engineers design molecular switches and sensors. The cyclopentyl group acts as a "stopper" or a high-affinity guest depending on the host size.

Visualization: Hit-to-Lead Optimization Workflow

The following diagram illustrates a logical workflow where (3-Bromopropyl)cyclopentane is introduced during the Lead Optimization phase to improve the physicochemical properties of a hit molecule.

HitToLead Hit Initial Hit (Low Potency/Solubility) SAR SAR Exploration (Linker Length/Tail) Hit->SAR Identify Hydrophobic Pocket Reagent Introduce (3-Bromopropyl)cyclopentane SAR->Reagent Select Cyclopentylpropyl Motif Synthesis Synthetic Coupling (N-Alkylation / Grignard) Reagent->Synthesis Reaction Lead Optimized Lead (MGAT2 / Kinase Inhibitor) Synthesis->Lead Improved LogP & Potency Lead->SAR Iterative Refinement

Figure 1: Strategic insertion of the cyclopentylpropyl motif during the transition from Hit to Lead candidate.

Experimental Protocols

Protocol A: N-Alkylation of a Heterocyclic Amine

Context: Synthesis of kinase inhibitor intermediates.

Reagents:

  • Substrate: 1.0 eq (e.g., a benzimidazole or piperazine derivative).[1]

  • Reagent: 1.2 eq (3-Bromopropyl)cyclopentane.

  • Base: 2.5 eq

    
     or 
    
    
    
    .
  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolution: Dissolve the amine substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add the carbonate base and stir at room temperature for 30 minutes to ensure deprotonation (if acidic NH exists) or activation.

  • Addition: Add (3-Bromopropyl)cyclopentane dropwise via syringe.

  • Heating: Heat the reaction mixture to 60–80°C. Monitor via TLC/LC-MS. Reaction times typically range from 4 to 12 hours.

  • Work-up: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: The disappearance of the starting amine peak and the appearance of the product peak (


 Da shift approx.) confirms success.
Protocol B: Preparation of Cyclopentylpropylmagnesium Bromide

Context: C-C bond formation via Grignard addition.

Reagents:

  • Magnesium turnings (1.2 eq, activated with

    
    ).
    
  • (3-Bromopropyl)cyclopentane (1.0 eq).

  • Solvent: Anhydrous THF or Diethyl Ether.

Procedure:

  • Activation: Flame-dry the glassware. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.

  • Initiation: Add 10% of the bromide solution (in THF). Heat locally with a heat gun until the solution becomes turbid and exotherm begins.

  • Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Maturation: Reflux for 1 hour after addition is complete.

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.

Safety & Handling

  • Hazards: (3-Bromopropyl)cyclopentane is an alkylating agent. It is classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A) and may cause respiratory irritation (STOT SE 3).

  • Storage: Store in a cool, dry place away from light. While relatively stable, alkyl bromides can degrade over time to release HBr; check pH if the liquid appears yellow/brown.[1]

  • Disposal: Quench excess alkylating agent with an amine-based scavenger or dilute NaOH before disposal into halogenated waste streams.

References

  • Saito, S., et al. (1989).[1] Synthesis and angiotensin converting enzyme inhibitory activity of L-lysyl-N-substituted glycine derivatives.[3] Arzneimittelforschung. Link

  • Sato, K., et al. (2016).[1][2] An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor.[4] Heterocycles.[2][4] Link

  • Maji, B., et al. (2016).[1] Specific Stabilization of c-MYC and c-KIT G-Quadruplex DNA Structures by Indolylmethyleneindanone Scaffolds.[5] ACS Chemical Biology. Link

  • Liu, J., et al. (2017).[1] Molecular Snuggle and Stretch of a Tetraammonium Chain in the Construction of a Hetero-[4]pseudorotaxane. The Journal of Organic Chemistry. Link

  • BenchChem. (2025). Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism. (Analogous reactivity reference). Link

Sources

Troubleshooting & Optimization

Technical Support Center: (3-Bromopropyl)cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield and Purity in Alkyl Bromide Formation CAS Registry Number: 34094-20-7 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Strategic Method Selection

Before troubleshooting a specific failure, ensure you are using the correct synthetic pathway for your scale and purity requirements.[1] The synthesis of (3-bromopropyl)cyclopentane typically follows two main routes.

Decision Matrix

MethodSelection Start Start: Choose Precursor Alcohol Precursor: 3-Cyclopentyl-1-propanol Start->Alcohol High Purity Req. Grignard Precursor: Cyclopentyl bromide + 1,3-Dibromopropane Start->Grignard Low Cost / Bulk Req. PBr3 Method A: PBr3 (High Atom Economy, Scalable) Alcohol->PBr3 Scale > 10g Acid Stable Appel Method B: Appel (CBr4/PPh3) (Mild, Neutral pH) Alcohol->Appel Scale < 10g Acid Sensitive CrossCouple Method C: Grignard Coupling (Statistical Mixture Risk) Grignard->CrossCouple Not Recommended for High Yield

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and substrate sensitivity.[1]

The Gold Standard Protocol: Phosphorus Tribromide ( )[1]

This is the preferred industrial method due to high atom economy and ease of purification.[1]

Core Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under

    
    .
    
  • Solvent: Dissolve 3-cyclopentyl-1-propanol (1.0 equiv) in anhydrous DCM (0.5 M concentration).

    • Note: Diethyl ether is a viable alternative but requires careful handling due to volatility.[1]

  • Cooling: Cool the solution to -10°C to 0°C . This is critical to prevent elimination side reactions.[1]

  • Addition: Add

    
     (0.40 equiv) dropwise.[1]
    
    • Stoichiometry Alert: Theoretically, 0.33 equiv is required, but a slight excess ensures conversion.[1] Do not exceed 0.45 equiv or you risk forming phosphite esters that are difficult to hydrolyze.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour onto crushed ice/NaHCO3.

Troubleshooting the PBr3 Route
SymptomRoot CauseCorrective Action
Low Yield (<50%) Formation of Trialkyl Phosphite esters.[1]The reaction stalled at the intermediate stage. Reflux the mixture for 1 hour after RT stirring to drive the conversion of the phosphite ester to the bromide.
Orange/Yellow Gum Polymerized phosphorous species.[1]Use DCM as solvent instead of ether.[1] The gum is less soluble in ether and traps the product.[1] Ensure vigorous stirring during quenching.
Alkene Impurity Acid-catalyzed elimination.[1]The reaction generates HBr in situ.[1] Keep the temperature below 0°C during addition. Add a scavenger like Pyridine (0.1 equiv) if the substrate is extremely sensitive.[1]

The Alternative Protocol: Appel Reaction ( )

Best for small-scale (mg to grams) or acid-sensitive substrates, but requires rigorous purification to remove triphenylphosphine oxide (


).[1]
Core Protocol
  • Reagents: 3-cyclopentyl-1-propanol (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (1.2 equiv).[1]
  • Solvent: DCM (Anhydrous).[1]

  • Order of Addition (Crucial):

    • Dissolve Alcohol and

      
       in DCM at 0°C.
      
    • Add

      
      slowly  as a solid or solution.
      
    • Why? Adding

      
       last keeps the concentration of the active brominating species controlled.[1]
      
Troubleshooting the Appel Route

Q: I cannot separate the product from Triphenylphosphine Oxide (


). 
  • The "Hexane Crash" Method:

    
     is insoluble in hexanes/pentane.[1]
    
    • Concentrate the reaction mixture to a minimal volume.

    • Add cold hexanes/pentane vigorously.

    • Filter off the white precipitate (

      
      ).[1]
      
    • Repeat 2-3 times.

  • The "Zinc Chloride" Trick: Add

    
     (approx 1 equiv) to the reaction mixture at the end.[1] It forms a complex with 
    
    
    
    that precipitates out more effectively than the oxide alone [1].[1]

Critical Failure Analysis (Mechanism)

Understanding why the reaction fails is key to fixing it.[1]

MechanismFailure cluster_fix How to Fix Phosphite Formation Alcohol Alcohol R-OH HOPBr2 Intermediate R-O-PBr2 Alcohol->HOPBr2 Fast Step Bromide Product R-Br HOPBr2->Bromide SN2 Attack by Br- Phosphite Side Product (RO)3P (Yield Killer) HOPBr2->Phosphite Excess Alcohol or Low Temp Stalling Fix Increase Temp (Reflux) or Add HBr source Phosphite->Fix

Figure 2: The "Stalled Intermediate" trap in PBr3 synthesis.[1] If the reaction stops at the HopBr2 or Phosphite stage, yield drops significantly.

FAQ: Specific Scenarios

Q: Can I use the Grignard route (CyclopentylMgBr + 1,3-dibromopropane)?

  • Technical Advice: We strongly advise against this for high-yield synthesis.[1]

  • Reasoning: This coupling is statistical. You will get a mixture of:

    • Product: (3-Bromopropyl)cyclopentane[1][2][3][4]

    • Dimer: 1,6-Dicyclopentylhexane (Wurtz coupling)[1]

    • Unreacted 1,3-dibromopropane[1]

  • Separation: The boiling points of the dimer and the product are close enough to make distillation difficult without a high-efficiency fractionating column.

Q: My product has a sweet, ether-like smell and the NMR shows a triplet at


 3.4 ppm. 
  • Diagnosis: You formed the symmetric ether (Dicyclopentylpropyl ether).[1]

  • Cause: This happens in the Appel reaction if the alcohol attacks the oxyphosphonium intermediate instead of the bromide ion attacking it.[1]

  • Fix: Ensure you have excess

    
     and 
    
    
    
    relative to the alcohol.[1] Run the reaction more dilute (0.2 M) to reduce intermolecular side reactions.

Q: How do I purify the final liquid?

  • Protocol: (3-Bromopropyl)cyclopentane is a high-boiling liquid (~200°C at atm).[1]

  • Recommendation: Vacuum distillation is mandatory.[1]

    • Target: ~85–95°C at 10–15 mmHg.

    • Warning: Do not distill at atmospheric pressure; prolonged heat can cause degradation.[1]

References

  • Donald C. Batesky et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936.[1] Link[1]

  • Harrison, G.C. et al. "Organic Syntheses, Coll.[1] Vol. 3." Organic Syntheses, p. 127 (General procedure for alkyl bromides from alcohols using PBr3).[1] Link

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801–811.[1] Link[1]

Sources

Technical Support Center: Purification of (3-Bromopropyl)cyclopentane

[1]

Subject: Technical Guide for the Vacuum Distillation of (3-Bromopropyl)cyclopentane (CAS 34094-20-7) Ticket ID: CHEM-PUR-0815 Support Level: Tier 3 (Senior Application Scientist)[1]

Critical Parameter Overview

Before initiating purification, verify your target compound's physicochemical profile.[1] The high boiling point of (3-bromopropyl)cyclopentane necessitates high-vacuum distillation to avoid thermal degradation (dehydrohalogenation).[1]

ParameterValueOperational Note
Compound (3-Bromopropyl)cyclopentaneC₈H₁₅Br
CAS No. 34094-20-7Distinct from Bromocyclopentane (C₅H₉Br)
Molecular Weight 191.11 g/mol
Boiling Point (Ref) 145°C @ 124 Torr [1]Do not distill at this pressure. Temp is too high.[1][2]
Target BP (High Vac) ~75–85°C @ 3–5 mmHg Estimated operational target to prevent decomposition.
Density 1.223 g/cm³Denser than water (bottom layer in extraction).[1]
Major Impurities 3-Cyclopentyl-1-propanol, HBr, OlefinsAlcohol is the likely precursor; Olefins form via elimination.

Purification Workflow & Decision Logic

The following flowchart outlines the purification logic, specifically designed to mitigate the risk of HBr formation during the heating cycle.

PurificationWorkflowStartCrude (3-Bromopropyl)cyclopentaneCheckAcidCheck pH / Acidity(Is it acidic?)Start->CheckAcidWashWash: Cold NaHCO3 (sat)then BrineCheckAcid->WashYes (pH < 7)DryDry: MgSO4 or CaCl2(Remove ALL water)CheckAcid->DryNo (Neutral)Wash->DryVacCheckVacuum System Check(< 5 mmHg capable?)Dry->VacCheckSetupSetup: Vigreux Column+ Stir Bar + Bleed/ManifoldVacCheck->SetupYesStopSTOP HEATAdd K2CO3 to potVacCheck->StopNo (Risk of decomp)DistillDistillationBath: <110°CVapor: ~80°CSetup->DistillColorCheckDistillate Color?Distill->ColorCheckClearColorless Liquid(Collect Fraction)ColorCheck->ClearClearBrownBrown/Yellow(HBr Evolution)ColorCheck->BrownDarkeningStabilizeStore over Ag woolor Cu wire (Dark)Clear->StabilizeBrown->Stop

Figure 1: Decision logic for the purification of primary alkyl bromides, prioritizing acid removal to prevent autocatalytic decomposition.

Troubleshooting Guides & FAQs

Issue 1: The distillate is turning yellow or brown during collection.

Diagnosis: Autocatalytic Dehydrohalogenation. Primary alkyl bromides are thermally sensitive.[1] If traces of acid (HBr) are present, they catalyze the elimination reaction, generating more HBr and turning the liquid brown/black.[1] Corrective Action:

  • Immediate Stop: Lower the heating mantle immediately.

  • Acid Scavenging: Once cool, add anhydrous Potassium Carbonate (

    
    ) or Calcium Hydride (
    
    
    ) directly to the distillation pot (approx. 1-2% w/w).[1] This neutralizes HBr in situ as it forms [2].[1]
  • Vacuum Check: Ensure your pressure is low enough.[1] You should not exceed a bath temperature of 110°C. If you are boiling at >100°C, your vacuum is insufficient.[1]

Issue 2: The boiling point is fluctuating wildly.

Diagnosis: Water contamination or "Bumping." (3-Bromopropyl)cyclopentane forms azeotropes with water and its precursor alcohol.[1] Water pockets cause violent boiling (bumping) under vacuum.[1] Corrective Action:

  • Pre-Drying: Did you dry the crude material thoroughly with

    
    ? If not, stop and dry.[1]
    
  • Stirring: Ensure vigorous magnetic stirring. Boiling chips are ineffective under high vacuum; use a gas capillary bleed or a high-torque stir bar.[1]

Issue 3: I cannot separate the alcohol precursor from the bromide.

Diagnosis: Close boiling points (Azeotropic behavior). 3-Cyclopentyl-1-propanol has a boiling point similar to the bromide due to hydrogen bonding, despite the mass difference. Corrective Action:

  • Chemical Wash: Before distilling, wash the crude organic layer with concentrated Sulfuric Acid (

    
    )  (cold).[1] The acid will protonate the alcohol, making it soluble in the acid layer, while the alkyl bromide remains in the organic layer.[1] Separate carefully, wash with water, then bicarbonate, then dry.[1] Note: This is aggressive; test on a small scale first.
    

Detailed Experimental Protocol

Objective: Isolate >98% pure (3-Bromopropyl)cyclopentane.

Step 1: Pre-Distillation Treatment [1]

  • Dissolve crude reaction mixture in hexanes or diethyl ether (if not already in solvent).

  • Wash with cold saturated

    
      to remove bulk acid.[1]
    
  • Wash with brine.[1]

  • Dry over anhydrous

    
     for at least 30 minutes. Critical:  Water accelerates degradation during distillation.[1]
    
  • Filter and concentrate via rotary evaporation (bath < 40°C).

Step 2: Vacuum Distillation Setup

  • Apparatus: Short-path distillation head or a 10cm Vigreux column (recommended for better separation from alcohol).[1]

  • Vacuum: High vacuum pump (oil pump) capable of <5 mmHg.[1]

  • Heating: Oil bath with magnetic stirring. Do not use a heat gun.

Step 3: The Distillation

  • Degassing: Apply vacuum gradually to the cold flask to remove residual solvent/air.[1]

  • Heating: Raise bath temperature slowly.

    • Fraction 1 (Forerun): Volatiles, residual solvent, and olefins (elimination byproducts).[1]

    • Fraction 2 (Main Cut): Collect when vapor temperature stabilizes.[1]

      • Expected Vapor Temp: ~75–85°C at 3–5 mmHg (Estimation based on nomograph extrapolation from 124 Torr data [1]).[1]

  • Monitoring: Watch the pot. If it smokes or darkens rapidly, remove heat.

Step 4: Stabilization & Storage

  • Alkyl bromides are light-sensitive.[1] Store the purified clear liquid in an amber vial.

  • Add a small piece of Silver Wool or Copper Wire to the vial.[1] This scavenges free halogens and extends shelf life [3].[1]

  • Store at 2–8°C.[1]

References

  • ChemicalBook. (3-Bromopropyl)cyclopentane Properties and Safety. Retrieved from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for alkyl halide purification and acid scavenging).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard techniques for stabilizing alkyl halides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling alkyl bromides.

Preventing elimination side products in reactions of (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Products (E2)

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Mechanistic Root Cause

Welcome to the technical support hub for (3-Bromopropyl)cyclopentane . As a researcher working with this substrate, you are likely attempting a nucleophilic substitution (


) or metal insertion, but are encountering a persistent side product: 3-cyclopentylprop-1-ene .
The Chemoselective Challenge

Your substrate is a primary alkyl halide with a


-branched cyclopentyl moiety. While primary halides generally favor substitution (

), the presence of accessible

-hydrogens makes them susceptible to E2 elimination when exposed to basic conditions or elevated temperatures.
  • Target Pathway (

    
    ):  Displacement of Bromide by Nucleophile (
    
    
    
    ).
  • Failure Mode (E2): Abstraction of a

    
    -proton by a Base (
    
    
    
    ), leading to alkene formation.

Because the cyclopentyl group adds lipophilicity and mild steric bulk at the


-position, it does not significantly hinder the 

-carbon, but it does require careful solvent selection to maintain homogeneity with polar nucleophiles.
Pathway Visualization

The following diagram illustrates the kinetic bifurcation between your desired product and the elimination impurity.

ReactionPathways Substrate (3-Bromopropyl) cyclopentane TS_SN2 TS: Substitution (Backside Attack) Substrate->TS_SN2 Low Temp Soft Nu⁻ TS_E2 TS: Elimination (Proton Abstraction) Substrate->TS_E2 High Temp Hard Base Reagents Reagents (Nu⁻ / Base) Reagents->TS_SN2 Reagents->TS_E2 Prod_SN2 Product: Substituted (R-CH₂-CH₂-CH₂-Nu) TS_SN2->Prod_SN2 Prod_E2 Side Product: Alkene (3-cyclopentylprop-1-ene) TS_E2->Prod_E2

Figure 1: Kinetic competition between


 substitution and E2 elimination pathways.

Troubleshooting Guide: Optimizing Substitution ( )

To suppress elimination, you must manipulate the Basicity vs. Nucleophilicity ratio. The goal is to lower the activation energy for the


 pathway while raising it for E2.
Critical Control Points
A. Nucleophile Selection (The "Softness" Rule)

Elimination is driven by basicity (affinity for


), while substitution is driven by nucleophilicity  (affinity for 

).
  • The Fix: Use "Soft" nucleophiles. These are highly polarizable and react rapidly with the

    
    -carbon without abstracting protons.
    
  • Examples: Azide (

    
    ), Cyanide (
    
    
    
    ), Thiolates (
    
    
    ), Iodide (
    
    
    ).
  • Avoid: "Hard" bases like alkoxides (

    
    ) or hydroxide (
    
    
    
    ) unless strictly controlled (see Protocol 3).
B. Solvent Effects (The "Naked Anion" Effect)

In protic solvents (MeOH,


), nucleophiles are solvated (caged) by hydrogen bonds, reducing their reactivity. This often requires heating to force a reaction, which inadvertently triggers elimination (E2 has a higher activation energy and is favored by heat).[1]
  • The Fix: Use Polar Aprotic Solvents .[2] They solvate cations (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive.
  • Recommended: DMF, DMSO, Acetonitrile, Acetone.

C. Temperature Management
  • Rule:

    
     increases faster with temperature than 
    
    
    
    .
  • Action: Conduct reactions at the lowest possible temperature that allows conversion. Start at

    
     and warm to Room Temperature (RT). Avoid reflux unless absolutely necessary.
    

Experimental Protocols

Protocol A: Standard Substitution with Soft Nucleophiles

Use this for: Azides, Cyanides, Thiols, Halide exchange.

  • Preparation: Dissolve 1.0 eq of (3-Bromopropyl)cyclopentane in anhydrous DMF (concentration 0.5 M).

    • Why DMF? Maximizes nucleophile kinetics, allowing lower reaction temps [1].

  • Addition: Add 1.1–1.5 eq of the nucleophile salt (e.g.,

    
    , 
    
    
    
    ).
    • Note: If solubility is poor, add a phase transfer catalyst (e.g., 18-Crown-6 for K salts).

  • Reaction: Stir at Room Temperature . Monitor via TLC or GC.

    • Checkpoint: If reaction is <10% complete after 2 hours, warm to

      
      . Do not  exceed 
      
      
      
      to prevent E2.
  • Workup: Dilute with water (dissolves inorganic salts) and extract with diethyl ether.

Protocol B: Substitution with Basic Nucleophiles (The "Williamson" Challenge)

Use this for: Ether synthesis (Alkoxides) or Amines. Risk Level: High for Elimination.

  • Strategy: Since alkoxides are strong bases, you cannot rely solely on nucleophilicity. You must rely on steric trajectory .

  • Setup: Use the alkoxide as the nucleophile and the bromide as the electrophile (standard).

  • Solvent: DMSO is superior here. It accelerates

    
     rates by orders of magnitude compared to alcohols, allowing the substitution to outcompete elimination even with basic nucleophiles [2].
    
  • Temperature: Strictly

    
     .
    
  • Alternative: If E2 persists, switch to a Williamson Mismatch :

    • Instead of reacting Cyclopentyl-propyl-Br + NaOR,

    • React Cyclopentyl-propyl-OH + R-Br (using NaH).

    • Why? This removes the

      
      -elimination risk from your valuable cyclopentyl scaffold.
      

Data & Decision Matrix

Use this table to predict the risk of elimination based on your reagent class.

Reagent ClassExamples

(Conj. Acid)
Elimination RiskRecommended Conditions
Very Weak Base / Good Nu

,

,

-10 to 10Low Acetone/MeCN, Reflux OK
Weak Base / Good Nu

,

,

4 to 10Low/Moderate DMF, RT to

Strong Base / Good Nu

,

(primary)
15 to 17High DMSO,

Bulky Base

, LDA
18 to 35Critical (Major Product)Do Not Use for

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC just above my product. Is this the alkene? A: Likely yes. Alkenes (3-cyclopentylprop-1-ene) are non-polar and typically travel near the solvent front in standard Ethyl Acetate/Hexane systems. They can be visualized with


 stain (brown spot) or Iodine.

Q: Can I use ethanol as a solvent for my cyanide reaction? A: It is not recommended. Ethanol is protic and will hydrogen-bond to the


 ion, reducing its nucleophilicity. To compensate, you would have to heat the reaction, which increases the rate of elimination.[1] Use DMF or DMSO instead [3].

Q: I need to make the Grignard reagent, but I'm getting a dimer. Is this elimination? A: No, that is Wurtz Coupling (


 formation). While not elimination, it is a competing side reaction. To prevent this:
  • Use high dilution.

  • Add the alkyl bromide slowly to the Magnesium.[3]

  • Keep the temperature low (

    
     to RT).
    
  • Use Rieke Magnesium if initiation is difficult, rather than heating [4].

References

  • Solvent Effects in

    
     Reactions: 
    
    • Source: Master Organic Chemistry. "Polar Protic vs Polar Aprotic Solvents."
    • URL:[Link]

  • Competition between Substitution and Elimination

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Nucleophile Selection Guide

    • Source: ChemGuide. "Elimination vs Substitution in Halogenoalkanes."
    • URL:[Link]

  • Wurtz Coupling in Grignard Synthesis

    • Source: Organic Syntheses, Coll. Vol. 6, p.722 (1988).
    • URL:[Link]

Sources

Troubleshooting failed reactions involving (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34094-20-7 | Formula:


 | Mol.[1][2][3][4] Weight:  191.11  g/mol [2][5]

Welcome to the Technical Support Center. This guide addresses the specific failure modes associated with (3-Bromopropyl)cyclopentane , a primary alkyl halide building block commonly used to introduce a hydrophobic cyclopentyl-propyl linker.

Unlike simple alkyl bromides, the cyclopentyl tail introduces specific solubility and steric characteristics that can complicate standard protocols. This guide prioritizes Grignard formation failures and Nucleophilic Substitution (


) stalls , as these are the most reported issues.
⚡ Quick Diagnostic Matrix

Identify your symptom to find the immediate solution.

SymptomProbable CauseImmediate Action
Reaction won't start (Grignard) Mg surface passivation or wet solvent.Add

crystal or 1,2-dibromoethane; check solvent water content (<50 ppm required).
Heavy precipitate/dimer formation Wurtz Homocoupling (1,6-dicyclopentylhexane).CRITICAL: Dilute reaction (0.2 M), lower temp, and use slow addition.
Low Yield in Substitution (

)
Poor leaving group ability or solvation shell.Switch to Polar Aprotic solvent (DMF/DMSO) or perform Finkelstein exchange .
Material turned brown/yellow Photo-oxidation / HBr release.Wash with

, dry over

, and store in dark/cold.
🛠 Module A: Organometallic Synthesis (Grignard Reagent)

Issue: Failure to initiate or high formation of homocoupling byproducts.[6][7]

The Technical Challenge

Primary alkyl halides like (3-Bromopropyl)cyclopentane are notorious for Wurtz Coupling during Grignard formation. The generated Grignard reagent (


) reacts with unreacted starting material (

) to form the dimer (

), destroying your yield.

Mechanism of Failure:




Troubleshooting Protocol: The "High-Dilution" Method

Standard reflux protocols often fail here. Use this modified procedure to minimize dimerization.

  • Preparation: Flame-dry all glassware. Use anhydrous THF (freshly distilled or from a solvent system).

  • Activation: Place Mg turnings (1.2 equiv) in the flask. Dry stir under Argon for 20 mins. Add a single crystal of Iodine (

    
    ) and heat gently until iodine vapor sublimes, etching the Mg surface.
    
  • Initiation: Add just 5% of your (3-Bromopropyl)cyclopentane solution. Wait for the exotherm (solvent bubbling) and color change (clear/grey).

    • If no initiation: Add 2 drops of 1,2-dibromoethane (entrainment method).

  • Controlled Addition (The Fix): Once initiated, dilute the remaining bromide significantly (0.5 M to 0.2 M in THF). Add this solution dropwise over 1–2 hours at 0°C to Room Temp (Do not reflux yet).

    • Why? Keeping the concentration of

      
       low relative to 
      
      
      
      prevents the
      
      
      from encountering unreacted
      
      
      .
Troubleshooting Logic Map

Grignard_Troubleshooting Start Start Grignard Synthesis Check_Solvent Check Solvent Water (<50 ppm?) Start->Check_Solvent Activation Mg Activation (Iodine/Heat) Check_Solvent->Activation Dry Initiation Initiation Observed? (Exotherm/Color Change) Activation->Initiation Entrainment Add 1,2-Dibromoethane Initiation->Entrainment No Wurtz_Risk Risk of Wurtz Coupling Initiation->Wurtz_Risk Yes Entrainment->Initiation Slow_Add Dilute & Slow Addition (Keep [R-Br] Low) Wurtz_Risk->Slow_Add Protocol Adjustment Success Successful Grignard Reagent Slow_Add->Success

Figure 1: Decision tree for troubleshooting Grignard initiation and preventing homocoupling.

🧪 Module B: Nucleophilic Substitution ( )

Issue: Reaction stalls or yields are <50% when reacting with amines, phenols, or azides.

The Technical Challenge

While primary bromides are good electrophiles, the propyl chain allows for some conformational flexibility that can shield the reaction center in viscous solvents. Furthermore, if using weak nucleophiles, the leaving group ability of Bromide (Br) may not be sufficient to drive the reaction to completion.

Protocol: The Finkelstein "Turbo" Switch

If your


 reaction is stalling, convert the Bromide to an Iodide in situ. Iodide is a better leaving group and a better nucleophile (catalytic cycle).

The Finkelstein-Assisted Protocol:

  • Solvent: Switch to Acetone (if reactants are soluble) or MEK (Methyl Ethyl Ketone) for higher boiling points.

  • Reagent: Add Sodium Iodide (NaI, 0.1 – 1.0 equiv).

  • Mechanism:

    
    
    
    • Note: NaBr is insoluble in acetone and precipitates out, driving the equilibrium forward (Le Chatelier's principle).[8]

  • Result: The resulting (3-Iodopropyl)cyclopentane reacts 10–100x faster with your nucleophile.

Solvent Selection Guide
Solvent ClassExamplesSuitability for (3-Bromopropyl)cyclopentane
Polar Protic MeOH, EtOH, WaterPOOR. Solvation shell around nucleophile inhibits reaction.
Non-Polar Hexane, ToluenePOOR. Poor solubility of nucleophilic salts.
Polar Aprotic DMF, DMSO, MeCNEXCELLENT. "Naked" nucleophile effect maximizes rate.
📦 Module C: Stability & Storage

Issue: Material darkens or smells acrid (acidic).

(3-Bromopropyl)cyclopentane is susceptible to hydrolysis and photo-oxidation. The formation of HBr (Hydrobromic acid) is autocatalytic—it accelerates further decomposition.

Recovery of Degraded Material:

  • Dissolve the dark liquid in

    
     or Hexanes.
    
  • Wash with cold saturated

    
     (removes HBr).
    
  • Wash with Brine.

  • Dry over anhydrous

    
    .
    
  • Concentrate in vacuo. Store over activated molecular sieves (4Å) at 4°C.

❓ Frequently Asked Questions (FAQ)

Q: Can I use (3-Chloropropyl)cyclopentane instead? It's cheaper. A: You can, but you must add Sodium Iodide (NaI) as a catalyst (Finkelstein conditions). Alkyl chlorides are significantly less reactive than bromides. Without iodide catalysis, reaction times may increase from hours to days.

Q: I see a major side product with a mass of ~110 Da. What is it? A: This is likely Allylcyclopentane (or an isomer), resulting from an E2 Elimination reaction. This happens if you use a strong, bulky base (like t-BuOK) or high heat.

  • Fix: Switch to a weaker base (e.g.,

    
     or 
    
    
    
    ) and lower the reaction temperature.

Q: Is this molecule UV active? A: No. It lacks a chromophore (conjugated system). You cannot use standard UV detection (254 nm) for TLC or HPLC.

  • Fix: Use Iodine Stain or KMnO4 Stain for TLC visualization. For HPLC, use Refractive Index (RI) or ELSD detection.

🔗 References
  • Sigma-Aldrich. (3-Bromopropyl)cyclopentane Product Specification & Safety Data Sheet.Link

  • Master Organic Chemistry. Grignard Reagent Preparation and Troubleshooting.Link

  • Chemistry LibreTexts. The Finkelstein Reaction: Mechanism and Conditions.Link

  • Organic Chemistry Portal. Wurtz Reaction and Homocoupling Side Products.Link

Sources

Technical Support Center: (3-Bromopropyl)cyclopentane Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drying, Purification, and Storage of (3-Bromopropyl)cyclopentane CAS: 34094-20-7 Support Ticket ID: #RXN-BR-CYC-001 Status: Resolved / Guide Published

Critical Specifications & Chemical Identity

Before initiating any drying or storage protocols, verify the integrity of your starting material against these specifications. Deviations in density or appearance often indicate hydrolysis or photolytic decomposition.

ParameterSpecificationNotes
Chemical Name (3-Bromopropyl)cyclopentanePrimary alkyl bromide
CAS Number 34094-20-7
Molecular Weight 191.11 g/mol
Physical State LiquidColorless to pale yellow
Density 1.223 g/cm³Significant deviation suggests contamination
Boiling Point ~145°C (at 124 Torr)High Risk: Do not distill at atmospheric pressure (See Sec 2)
Solubility Immiscible with waterSoluble in THF, Et₂O, DCM

The Drying Protocol: From Crude to Grignard-Ready

Objective: Remove water (


) and stabilizing agents (if present) to prevent side reactions such as hydrolysis (

formation) or Grignard quenching (

formation).
The "Why" Behind the Protocol (Expert Insight)

Alkyl bromides like (3-Bromopropyl)cyclopentane are moderately stable but suffer from two primary failure modes:

  • Hydrolysis: Slow reaction with atmospheric moisture creates HBr and the corresponding alcohol.

  • Thermal Elimination: Heating at atmospheric pressure can cause dehydrohalogenation, forming allyl-cyclopentane derivatives. Vacuum distillation is mandatory.

Step-by-Step Workflow
Phase A: Pre-Treatment (If Liquid is Yellow/Brown)

If the liquid is yellow, free bromine (


) is present due to photo-oxidation. This must be removed before drying, as bromine oxidizes Grignard reagents.
  • Wash: Dissolve compound in an equal volume of pentane or hexanes.

  • Scrub: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution until the yellow color disappears.
    
  • Rinse: Wash with water, then brine.

Phase B: Chemical Drying (Bulk Water Removal)
  • Dry: Add anhydrous Magnesium Sulfate (

    
    ) to the organic phase.
    
    • Standard: 2-5g per 100mL.

    • Check: Swirl flask. If powder clumps instantly, add more until "snow globe" effect is achieved.

  • Filter: Gravity filter into a clean, dry round-bottom flask.

  • Concentrate: Remove solvent (if added in Phase A) via rotary evaporation at reduced pressure (keep bath <40°C).

Phase C: Rigorous Drying (Distillation)

CRITICAL: For Grignard formation, simple drying is insufficient. You must distill or use activated sieves.

  • Method 1: Vacuum Distillation (Preferred for Purity)

    • Add Calcium Hydride (

      
      ) granules (5% w/w) to the flask. Stir for 2 hours (releases 
      
      
      
      gas—vent properly).
    • Distill under high vacuum (<5 mmHg).

    • Collect the fraction boiling at constant temperature.

    • Note:

      
       is a chemical desiccant that reacts irreversibly with water.
      
  • Method 2: Molecular Sieves (Preferred for Storage)

    • Activate 3Å or 4Å molecular sieves (heat to 300°C under vacuum for 12h).

    • Add 20% w/v sieves to the liquid. Let stand for 24h.

Workflow Visualization

DryingProtocol Start Start: Crude (3-Bromopropyl)cyclopentane CheckColor Is liquid Yellow/Brown? Start->CheckColor ThioWash Wash with 10% Na2S2O3 (Remove Br2) CheckColor->ThioWash Yes MgSO4 Dry over MgSO4 (Remove Bulk Water) CheckColor->MgSO4 No (Colorless) ThioWash->MgSO4 Decision Intended Use? MgSO4->Decision Sieves Add Activated 4Å Sieves (Static Drying) Decision->Sieves General Storage CaH2 Stir over CaH2 (Chemical Drying) Decision->CaH2 Grignard Synthesis Store Storage (Dark/Cold) Sieves->Store VacDistill Vacuum Distillation (<5 mmHg) CaH2->VacDistill VacDistill->Store

Figure 1: Decision logic for purification based on compound condition and intended application.

Storage Architecture: The Self-Validating System

Proper storage creates a "self-validating" system where the integrity of the seal confirms the integrity of the chemical.

The Storage Triad
  • Light Exclusion (Amber Glass):

    • Mechanism:[1][2][3][4][5][6] The C-Br bond is photosensitive. UV light causes homolytic cleavage, generating free radicals and

      
       (yellowing).
      
    • Protocol: Always store in amber glass vials. If unavailable, wrap clear glass in aluminum foil.

  • Inert Atmosphere (Argon/Nitrogen):

    • Mechanism:[1][2][3][4][5][6] Oxygen promotes radical chain reactions; moisture hydrolyzes the bond.

    • Protocol: Flush headspace with dry Argon or Nitrogen. Seal with a Teflon-lined septum cap and wrap with Parafilm.

  • Thermal Suppression (2-8°C):

    • Mechanism:[1][2][3][4][5][6] Reduces the kinetic rate of spontaneous elimination (HBr loss).

    • Protocol: Refrigerate. Do not freeze unless you verify the freezing point (freezing/thawing cycles can crack glass or compromise seals).

Stabilizer Option

For storage >6 months, add Copper Turnings or Silver Wool to the vial. These metals scavenge free halogens and stabilize the liquid.

Troubleshooting & FAQs

Q1: My liquid has turned cloudy after storage in the fridge.

  • Diagnosis: Moisture ingress. The cloudiness is likely water micro-droplets or hydrolyzed alcohol precipitating.

  • Fix: Warm to room temperature. If cloudiness persists, dry over activated 4Å molecular sieves for 12 hours. Filter before use.

Q2: I am trying to make the Grignard, but the reaction won't start.

  • Diagnosis: Traces of water or "passivated" magnesium.

  • Fix:

    • Dryness Check: Did you distill over

      
      ? If not, water is quenching the initiation.
      
    • Initiator: Add a single crystal of Iodine (

      
      ) or 100µL of 1,2-dibromoethane (DBE) to the Mg turnings before adding the bromide. The iodine should decolorize as the reaction starts.
      
    • Concentration: Use a high concentration for initiation (1-2M), then dilute.

Q3: Can I distill this at atmospheric pressure?

  • Answer: NO.

  • Reasoning: The boiling point at 1 atm is likely >200°C. At these temperatures, primary alkyl bromides undergo thermal elimination to form alkenes (e.g., allylcyclopentane) and HBr gas. Always use high vacuum.

Q4: The liquid is yellow even after distillation.

  • Diagnosis: Entrainment of bromine or decomposition during distillation.

  • Fix: Ensure the distillation apparatus is shielded from light. Distill at a lower pressure (higher vacuum) to reduce the temperature.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Yellow Yellow Color Problem->Yellow Cloudy Cloudy/Haze Problem->Cloudy NoRxn Grignard Fails Problem->NoRxn Sol_Wash Wash w/ Na2S2O3 Yellow->Sol_Wash Free Bromine Sol_Sieve Add 4Å Sieves Cloudy->Sol_Sieve Wet Sol_Init Add I2 or DBE Check Water NoRxn->Sol_Init Passivation

Figure 2: Rapid diagnostic path for common failure modes.

References

  • ChemicalBook. (2024). (3-Bromopropyl)cyclopentane Properties and Suppliers. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying alkyl halides).
  • Sigma-Aldrich. (2024). Safety Data Sheet: (3-Bromopropyl)cyclopentane. Retrieved from

  • PubChem. (2024). (3-Bromopropyl)cyclopentane Compound Summary. National Library of Medicine. Retrieved from [7]

Sources

Technical Guide: Scalable Synthesis of (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Process Overview & Route Selection[2][3]

Q: What is the recommended synthetic route for scaling up (3-Bromopropyl)cyclopentane to kilogram quantities?

A: For pharmaceutical-grade applications requiring high purity (>98%), we recommend the bromination of 3-cyclopentyl-1-propanol using Phosphorus Tribromide (


) .[1]

While alternative routes exist—such as the radical addition of HBr to allylcyclopentane (anti-Markovnikov)—the


 route is superior for scale-up in drug development for three reasons:
  • Regioselectivity: The

    
     mechanism avoids carbocation intermediates, preventing hydride shifts that could lead to isomeric impurities (e.g., secondary bromides).[1]
    
  • Purification: The byproduct, phosphorous acid (

    
    ), is water-soluble, simplifying workup compared to triphenylphosphine oxide removal in Appel reactions.[1]
    
  • Atom Economy:

    
     converts 3 equivalents of alcohol per mole of reagent, offering better mass efficiency than 
    
    
    
    .[1]
Reaction Scheme

[1]

Critical Process Parameters (CPP) & Data

The following data is established for the synthesis starting from 3-cyclopentyl-1-propanol (CAS: 767-05-5).

Physical Properties & Stoichiometry[4]
ParameterValue / SpecificationNotes
Target Compound (3-Bromopropyl)cyclopentaneCAS: 34094-20-7
Molecular Weight 191.11 g/mol
Density 1.223 g/mLDenser than water (bottom layer).[1]
Boiling Point ~95-98 °C @ 5 mmHgHigh vacuum distillation recommended.[1]
Reagent Stoichiometry Alcohol (1.0 equiv) :

(0.35 - 0.40 equiv)
Slight excess of

ensures full conversion.[1]
Solvent Dichloromethane (DCM) or TolueneDCM allows lower temp; Toluene preferred for larger scale safety.[1]
Reaction Temp -5°C to 0°C (Addition), 25°C (Stirring)Critical to control exotherm during addition.[1]

Step-by-Step Scale-Up Protocol

Q: How do I execute this reaction on a 100g - 1kg scale safely?

Phase 1: Setup & Addition
  • Inert Atmosphere: Purge a 3-neck reactor with dry Nitrogen or Argon.[1] Moisture reacts violently with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     to generate HBr gas.[1]
    
  • Solvent Charge: Dissolve 3-cyclopentyl-1-propanol (1.0 equiv) in anhydrous DCM (3-5 volumes). Cool the solution to -5°C .

  • Controlled Addition: Add

    
     (0.35 equiv) dropwise via an addition funnel.[1]
    
    • Critical: Maintain internal temperature < 5°C .[1] The reaction is highly exothermic.[2]

    • Observation: A white precipitate (phosphite intermediates) may form initially; this is normal.[1]

Phase 2: Reaction & Quench
  • Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 9:1).

  • Quenching (The Danger Zone): Cool the mixture back to 0°C. Slowly add ice-cold water or saturated

    
    .
    
    • Warning: Unreacted

      
       will hydrolyze rapidly, releasing HBr gas.[1] Ensure efficient venting/scrubbing.[1]
      
Phase 3: Workup & Purification
  • Separation: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Washing: Wash combined organics with:

    • 
       (removes 
      
      
      
      )
    • 10%

      
       (neutralizes traces of HBr)[1]
      
    • Brine (drying)[1]

  • Distillation: Dry over

    
    , concentrate, and distill under reduced pressure (vacuum).
    

Troubleshooting & FAQs

Troubleshooting Matrix

Q: My product has a persistent yellow/orange color. How do I fix this?

  • Cause: Presence of free elemental bromine (

    
    ) or traces of 
    
    
    
    .[1]
  • Fix: Wash the organic phase with a 10% Sodium Thiosulfate (

    
    ) solution.[1] This reduces 
    
    
    
    to colorless bromide ions.[1]

Q: I see a large "dimer" impurity peak on GC-MS. What is it?

  • Identity: Di(3-cyclopentylpropyl) ether.[1]

  • Cause: Reaction temperature was too high or alcohol concentration too high, promoting intermolecular dehydration.[1]

  • Prevention: Keep addition temperature strictly < 0°C and ensure adequate dilution (use at least 4 volumes of solvent).[1]

Q: The reaction stalled with 10% starting material remaining.

  • Cause: Old

    
     reagent (hydrolyzed by atmospheric moisture) or insufficient stoichiometry.[1]
    
  • Fix: Add an additional 0.05–0.1 equiv of fresh

    
    . Ensure reagent bottles are sealed with Parafilm and stored in a desiccator.
    
Workflow Visualization

The following diagram illustrates the reaction logic and impurity pathways.

G Start Start: 3-Cyclopentyl-1-propanol PBr3 Add PBr3 (-5°C) Start->PBr3 Intermediate Alkoxyphosphonium Intermediate PBr3->Intermediate SN2 Attack Product Target: (3-Bromopropyl)cyclopentane Intermediate->Product Br- Displacement Impurity_Ether Impurity: Dicyclopentylpropyl Ether (High Temp / Low Dilution) Intermediate->Impurity_Ether Attack by Alcohol (Side Rxn) Impurity_Alkene Impurity: Allylcyclopentane (Elimination via HBr) Intermediate->Impurity_Alkene Elimination (Heat)

Caption: Reaction pathway showing the primary SN2 mechanism and thermal impurity risks.

Safety & Handling (HSE)

Q: What are the specific hazards for this scale-up?

  • Phosphorus Tribromide (

    
    ):  Corrosive and reacts violently with water.[1] On contact with moisture/tissue, it produces hydrobromic acid (HBr) and phosphoric acid, causing severe thermal and chemical burns.[1]
    
    • Control: Always have a bucket of dry sand or lime for spills. Do NOT use water to clean up a

      
       spill.
      
  • Hydrobromic Acid (HBr) Off-gassing: During the quench, HBr gas may evolve.[1]

    • Control: The reactor vent must be connected to a caustic scrubber (NaOH solution).

  • Alkyl Bromide Toxicity: Alkyl bromides are potential alkylating agents (genotoxic).[1]

    • Control: Handle the final product in a fume hood; wear double nitrile gloves.

References

  • Harrison, G. C.; Diehl, H. "Cyclopentyl bromide."[1] Organic Syntheses, Coll.[1] Vol. 3, p. 214 (1955).[1] Link(Foundational method for cyclopentyl bromides).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for alcohol-to-bromide conversions).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane."[1] PubChem. Link.[1]

  • ChemicalBook. "(3-Bromopropyl)cyclopentane Properties and Suppliers." Link.[1]

Sources

Validation & Comparative

Comparative Reactivity Guide: (3-Bromopropyl)cyclopentane vs. (3-Chloropropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (3-Bromopropyl)cyclopentane and (3-Chloropropyl)cyclopentane . It is designed for researchers requiring precise control over linker chemistry, specifically in the context of nucleophilic substitution (


) and organometallic (Grignard) synthesis.

Executive Summary

In drug discovery and materials science, the choice between a propyl-bromide and a propyl-chloride linker on a cyclopentane scaffold is often dictated by a trade-off between reactivity and stability/cost .

  • (3-Bromopropyl)cyclopentane is the superior choice for early-stage R&D . Its weaker C-Br bond allows for rapid

    
     reactions and facile Grignard initiation without harsh activation, minimizing thermal degradation of sensitive substrates.
    
  • (3-Chloropropyl)cyclopentane is the preferred candidate for process scale-up or when the molecule must survive upstream conditions (e.g., lithium-halogen exchange on another site) due to the robust C-Cl bond. However, it often requires iodide catalysis (Finkelstein conditions) to achieve acceptable yields in substitution reactions.

Molecular & Physical Profile

The fundamental difference in reactivity stems from the halogen's physical properties. The bromide is significantly denser and possesses a weaker carbon-halogen bond.

Feature(3-Bromopropyl)cyclopentane(3-Chloropropyl)cyclopentane
CAS Number 34094-20-7 119507-55-0
Molecular Weight 191.11 g/mol 146.66 g/mol
Bond Energy (C-X) ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group Ability Excellent (

is a weak base)
Moderate (

is a stronger base)
Boiling Point ~145°C (at 124 Torr)Predicted ~120-130°C (at 124 Torr)
Density 1.223 g/cm³~0.95 g/cm³ (Estimated)
Primary Utility Rapid Library Synthesis, Grignard Gen.Stable Linker, Cost-Efficient Scale-up

Note: Commercial availability for the bromide (CAS 34094-20-7) is significantly higher than the chloride, which often requires custom synthesis or bulk orders.

Mechanistic Reactivity Analysis

The reactivity divergence is governed by the Bond Dissociation Energy (BDE) and the Polarizability of the Carbon-Halogen bond.

Reaction Energy Profile

The following diagram illustrates the activation energy (


) difference for a nucleophilic attack (

). The C-Br bond requires less energy to break, resulting in a lower transition state energy and faster reaction rate.

ReactionProfile cluster_0 Reactants R Nucleophile + (3-Halopropyl)cyclopentane TS_Cl TS (Chloride) High Activation Energy (Harder to break C-Cl) R->TS_Cl Slow (High ΔG‡) TS_Br TS (Bromide) Lower Activation Energy (Easier to break C-Br) R->TS_Br Fast (Low ΔG‡) Product Substituted Product + Halide Ion TS_Cl->Product TS_Br->Product

Figure 1: Comparative energy landscape for Nucleophilic Substitution (


). The Bromide pathway (Green) faces a lower energetic barrier than the Chloride pathway (Red).

Case Study 1: Linker Synthesis ( Substitution)

Scenario: Attaching a cyclopentyl-propyl linker to a secondary amine or azide (Click chemistry precursor).

Experimental Protocol: Azide Displacement

This protocol highlights the "Self-Validating" nature of using the Bromide versus the Chloride.

  • Reagents: Sodium Azide (

    
    , 1.5 eq), Solvent (DMF or DMSO).
    
  • Substrate: 1.0 eq of Halide.

Step(3-Bromopropyl)cyclopentane Protocol(3-Chloropropyl)cyclopentane Protocol
1. Setup Dissolve substrate in DMF (0.5 M). Add

.
Dissolve substrate in DMF (0.5 M). Add

+ 10 mol% KI (Catalyst) .
2. Reaction Heat to 60°C for 4-6 hours.Heat to 90°C for 18-24 hours.
3. Monitoring TLC (Hexane/EtOAc) shows rapid conversion.TLC often shows stalled reaction without KI (Finkelstein condition).
4. Workup Dilute with water, extract with

.
Requires rigorous washing to remove Iodine traces if KI used.
Observation Clean conversion. Sluggish. Often requires "forcing" conditions which may degrade the azide.

Scientific Insight: The Chloride is virtually inert to direct azide attack at moderate temperatures. The addition of Potassium Iodide (KI) creates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, which then reacts with the azide.

Case Study 2: Organometallic Utility (Grignard Formation)

Scenario: Creating a nucleophile to attack a ketone/aldehyde.

Experimental Protocol: Grignard Initiation

The formation of the Grignard reagent (


) is the critical differentiator.

Grignard cluster_Br Bromide Pathway cluster_Cl Chloride Pathway Mg Magnesium Turnings (THF, Anhydrous) Br_Init Spontaneous Initiation (Exothermic) Mg->Br_Init  Warm gently   Cl_Init Activation Required (I2 crystal / DIBAL-H) Mg->Cl_Init  Reflux/Sonicate   Br_Start (3-Bromopropyl) cyclopentane Br_Start->Mg Br_Prod Grignard Reagent (High Yield) Br_Init->Br_Prod Cl_Start (3-Chloropropyl) cyclopentane Cl_Start->Mg Cl_Prod Grignard Reagent (Variable Yield) Cl_Init->Cl_Prod

Figure 2: Grignard Formation Workflow. The Chloride pathway requires additional activation steps (Red), increasing process complexity.

Protocol Discrepancy:

  • Bromide: Usually initiates upon gentle warming (35°C) or addition of a single crystal of Iodine. The reaction becomes self-sustaining (exothermic).

  • Chloride: Often requires "entrainment" (adding a sacrificial amount of reactive bromide like 1,2-dibromoethane) or mechanical activation (sonication) to scour the Magnesium oxide layer. The C-Cl bond is stronger, making the electron transfer from Mg surface slower.

Strategic Selection Guide

Use the following decision matrix to select the appropriate reagent for your workflow.

Choose (3-Bromopropyl)cyclopentane IF: Choose (3-Chloropropyl)cyclopentane IF:
Speed is Critical: You need to generate a library of 50+ analogs in a week.Cost is Critical: You are scaling up to >1kg and every dollar/gram counts.
Mild Conditions: Your substrate contains thermal-sensitive groups (e.g., epoxides, esters).Stability Needed: The molecule must survive a different reaction (e.g., Lithiation of an aromatic ring) before the linker is reacted.
Grignard Synthesis: You are making the organometallic reagent manually.Atom Economy: You want to minimize the mass of the waste byproduct (NaCl vs NaBr).
Availability: You need immediate delivery (Bromide is a standard catalog item).Custom Synthesis: You have the capacity to synthesize the chloride precursor in-house.
Final Recommendation

For 90% of Discovery Chemistry applications , (3-Bromopropyl)cyclopentane is the correct choice. The time saved in reaction optimization and workup (avoiding Finkelstein catalysts) outweighs the marginal cost difference.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752626, (3-Bromopropyl)cyclopentane. Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism: Kinetics and Leaving Group Effects. Retrieved from [Link]

  • Chemistry LibreTexts. Reactions of Alkyl Halides: Grignard Reagent Formation and Reactivity Trends. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for C-C and C-N Bond Formation Using (3-Bromopropyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides an in-depth comparison of catalytic systems for reactions involving (3-bromopropyl)cyclopentane, a versatile building block. By understanding the nuances of different catalytic pathways and the rationale behind experimental design, you will be equipped to select and optimize the ideal catalyst for your specific synthetic goals.

Introduction: The Significance of (3-Bromopropyl)cyclopentane in Synthesis

(3-Bromopropyl)cyclopentane is a primary alkyl bromide, a class of substrates that can be challenging in cross-coupling reactions due to their propensity for β-hydride elimination and slower oxidative addition rates compared to their aryl halide counterparts. However, the cyclopentylpropyl motif is of significant interest in medicinal chemistry and materials science. This guide will focus on benchmarking catalysts for the coupling of (3-bromopropyl)cyclopentane with aromatic partners, a common transformation in the synthesis of complex molecules. We will explore three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination, as well as the nickel- or palladium-catalyzed Kumada coupling.

Foundational Catalytic Systems for Alkyl Halide Coupling

The success of a cross-coupling reaction with an alkyl halide like (3-bromopropyl)cyclopentane hinges on a well-chosen catalytic system. This system typically comprises a metal precursor (most commonly palladium or nickel) and a ligand. The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and preventing undesirable side reactions.

The Central Role of Palladium and Nickel

Palladium catalysts are the workhorses of modern cross-coupling chemistry, valued for their versatility and functional group tolerance.[1] Nickel catalysts, being more earth-abundant and often more reactive with alkyl halides, present a cost-effective and powerful alternative, particularly in Kumada couplings.[2]

The Ligand: The Key to Success

For the coupling of alkyl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination.

Comparative Analysis of Catalytic Reactions

While direct, side-by-side comparative studies using (3-bromopropyl)cyclopentane are not extensively documented in the literature, we can construct a robust comparative framework based on the well-established principles of each reaction type and data from analogous systems.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] Its mild reaction conditions and the low toxicity of the boron reagents make it a popular choice in pharmaceutical synthesis.[1]

Catalyst System Performance:

For the coupling of alkyl bromides, highly active palladium catalysts are required. A typical system involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] These ligands facilitate the challenging oxidative addition of the alkyl bromide to the Pd(0) center.

Experimental Insights: The choice of base is crucial in Suzuki-Miyaura couplings. A common choice is a carbonate base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system, often containing water, which can accelerate the transmetalation step.[5]

Heck Coupling: Alkenylation of Alkyl Halides

The Heck reaction couples an organohalide with an alkene to form a substituted alkene.[6] While traditionally used with aryl and vinyl halides, advancements have extended its utility to alkyl halides.

Catalyst System Performance:

Palladium catalysts are exclusively used for the Heck reaction. For alkyl bromides, the catalyst system must again be highly active. A common combination is a palladium source like Pd(OAc)₂ with a phosphine ligand. The reaction often requires a base to regenerate the active Pd(0) catalyst.[3]

Experimental Insights: A key challenge in the Heck coupling of alkyl halides is controlling the regioselectivity of the alkene insertion and preventing isomerization of the product. The choice of solvent and ligand can significantly influence the outcome. For instance, polar aprotic solvents like DMF are often employed.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an organohalide and an amine.[7] This reaction has revolutionized the synthesis of aryl amines and their derivatives.

Catalyst System Performance:

This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others. Ligands like XPhos, SPhos, and RuPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[7] The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical.[8]

Experimental Insights: The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation. The catalyst loading can often be kept low (1-2 mol%) due to the high efficiency of modern ligand systems.[9]

Kumada Coupling: A Powerful Ni- or Pd-Catalyzed C-C Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organohalide.[2] It is one of the earliest developed cross-coupling reactions and remains a powerful tool, especially with nickel catalysts.

Catalyst System Performance:

Both palladium and nickel catalysts are effective for Kumada coupling. Nickel catalysts, such as NiCl₂(dppp), are often favored for their lower cost and high reactivity with alkyl halides.[10] The reaction is typically performed in ethereal solvents like THF or diethyl ether to maintain the stability of the Grignard reagent.

Experimental Insights: A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which is intolerant of many functional groups. Careful substrate selection and reaction setup are necessary. The formation of the Grignard reagent from (3-bromopropyl)cyclopentane would be a critical preceding step.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of catalyst performance for the coupling of (3-bromopropyl)cyclopentane with a generic aromatic partner (e.g., phenylboronic acid for Suzuki, styrene for Heck, aniline for Buchwald-Hartwig, and phenylmagnesium bromide for Kumada). The expected yields are based on typical outcomes for similar primary alkyl bromides.

Reaction Type Catalyst System (Exemplary) Typical Base Typical Solvent Expected Yield Range Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O60-85%Requires boronic acid partner; generally good functional group tolerance.
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF50-75%Potential for regio- and stereoisomeric products; requires alkene partner.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene70-95%Requires amine partner; sensitive to air and moisture.
Kumada NiCl₂(dppp)None (Grignard is basic)THF75-90%Requires Grignard reagent; limited functional group tolerance.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, exemplary protocols for conducting cross-coupling reactions with (3-bromopropyl)cyclopentane. These protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.

Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine (3-Bromopropyl)cyclopentane, Phenylboronic Acid, Pd₂(dba)₃, SPhos, and K₂CO₃ in a Schlenk flask. B Evacuate and backfill the flask with Argon (3x). A->B C Add degassed Toluene and water. B->C D Heat the reaction mixture at 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a dry Schlenk flask under an argon atmosphere, add (3-bromopropyl)cyclopentane (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired (3-cyclopentylpropyl)benzene.

Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A In a glovebox, combine Pd₂(dba)₃, XPhos, and NaO-t-Bu in a vial. B Add (3-Bromopropyl)cyclopentane, aniline, and anhydrous Toluene. A->B C Seal the vial and heat the reaction mixture at 100 °C with stirring. B->C D Monitor reaction progress by LC-MS. C->D E Cool to room temperature, quench with saturated aq. NH₄Cl, and extract with Ethyl Acetate. D->E F Dry the organic layer over MgSO₄, filter, and concentrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In an argon-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a vial.

  • Add a solution of (3-bromopropyl)cyclopentane (1.0 mmol) and aniline (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-(3-cyclopentylpropyl)aniline.

Mechanistic Considerations and Rationale

Understanding the catalytic cycles of these reactions is essential for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ R-Pd(II)-X(L₂) R-Pd(II)-X(L₂) Pd(0)L₂->R-Pd(II)-X(L₂) R-X (3-Bromopropyl)cyclopentane R-X->R-Pd(II)-X(L₂) Oxidative\nAddition Oxidative Addition R-Pd(II)-Ar(L₂) R-Pd(II)-Ar(L₂) R-Pd(II)-X(L₂)->R-Pd(II)-Ar(L₂) Ar-B(OH)₂ Phenylboronic Acid Ar-B(OH)₂->R-Pd(II)-Ar(L₂) Base Base Base->R-Pd(II)-Ar(L₂) Transmetalation Transmetalation R-Pd(II)-Ar(L₂)->Pd(0)L₂ R-Ar (3-Cyclopentylpropyl)benzene R-Pd(II)-Ar(L₂)->R-Ar Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The alkyl bromide adds to the Pd(0) complex. This is often the rate-limiting step for alkyl halides.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L R-Pd(II)-X(L) R-Pd(II)-X(L) Pd(0)L->R-Pd(II)-X(L) R-X (3-Bromopropyl)cyclopentane R-X->R-Pd(II)-X(L) Oxidative\nAddition Oxidative Addition R-Pd(II)-NHR'(L) R-Pd(II)-NHR'(L) R-Pd(II)-X(L)->R-Pd(II)-NHR'(L) R'-NH₂ Aniline R'-NH₂->R-Pd(II)-NHR'(L) Base Base Base->R-Pd(II)-NHR'(L) Amine\nCoordination Amine Coordination R-Pd(II)-NHR'(L)->Pd(0)L R-NHR' N-(3-Cyclopentylpropyl)aniline R-Pd(II)-NHR'(L)->R-NHR' Reductive\nElimination Reductive Elimination

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.